4,6-Dibromo-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
4,6-Dibromo-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common method starts with the bromination of 2-(3,4-dichlorophenyl)-1,3-benzoxazole, followed by amination. The reaction conditions often require the use of solvents like dichloromethane or chloroform, and catalysts such as iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques like recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of bromine or chlorine atoms.
Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of substituted benzoxazole compounds.
Scientific Research Applications
Chemistry
In chemistry, 4,6-Dibromo-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.
Biology
Biologically, this compound has potential as a pharmacophore in the development of new therapeutic agents. Its structural features make it a candidate for targeting specific biological pathways and receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Researchers are exploring its efficacy in various preclinical models.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms play a crucial role in binding to these targets, modulating their activity. The benzoxazole moiety can interact with nucleophilic sites in proteins, affecting their function and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dibromo-2-phenyl-1,3-benzoxazole
- 2-(3,4-Dichlorophenyl)-1,3-benzoxazole
- 4,6-Dichloro-2-(3,4-dichlorophenyl)-1,3-benzoxazole
Uniqueness
Compared to similar compounds, 4,6-Dibromo-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine stands out due to its dual halogenation (bromine and chlorine), which enhances its reactivity and potential biological activity. This dual halogenation can lead to unique interactions with molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
637303-13-0 |
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Molecular Formula |
C13H6Br2Cl2N2O |
Molecular Weight |
436.9 g/mol |
IUPAC Name |
4,6-dibromo-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H6Br2Cl2N2O/c14-6-4-9-12(10(15)11(6)18)19-13(20-9)5-1-2-7(16)8(17)3-5/h1-4H,18H2 |
InChI Key |
KQUISUNPPYVJDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(C(=C(C=C3O2)Br)N)Br)Cl)Cl |
Origin of Product |
United States |
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